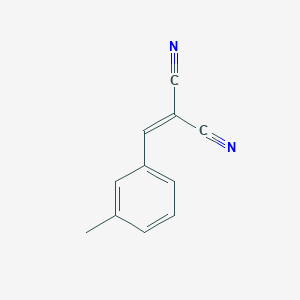

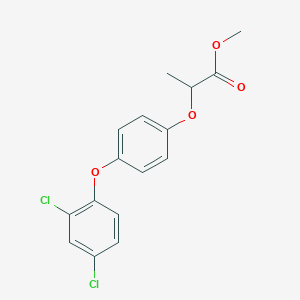

(3-Methylbenzylidene)propanedinitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzylidenemalononitrile derivatives, which include compounds like 3MBPDN, is often carried out by the Knoevenagel condensation of aldehydes with active methylene compounds . This process is typically facilitated by homogeneous catalysts .Molecular Structure Analysis

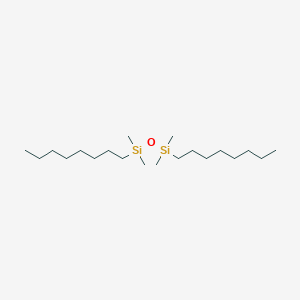

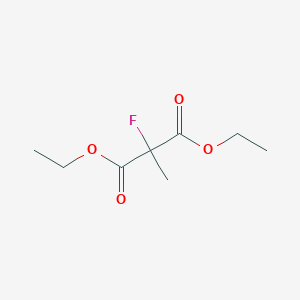

The molecular structure of 3MBPDN contains a total of 21 bonds, including 13 non-H bonds, 9 multiple bonds, 1 rotatable bond, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitriles (aliphatic) .Aplicaciones Científicas De Investigación

Photophysical Properties and Micelle Detection

A study conducted by Salman A. Khan and A. Asiri focused on the synthesis of a structurally similar compound, 2,4,5-trimethoxybenzylidene propanedinitrile (TMPN), through Knoevenagel condensation. The research highlighted TMPN's photophysical properties, including its ability to undergo solubilization in different micelles, thereby acting as a probe for determining the critical micelle concentration (CMC) of surfactants like SDS and CTAB. This application is valuable in understanding the behavior of surfactants in various solutions, which can be critical in fields ranging from pharmaceuticals to environmental science (Khan & Asiri, 2015).

UV Protection Mechanisms

Another study explored the photophysical mechanism of 4-Methylbenzylidene camphor (4MBC), a compound used as a UV filter in sunscreens. Through computational methods, researchers Ye-guang Fang et al. discovered that 4MBC undergoes efficient intersystem crossing to triplet manifolds, which is followed by predominant radiationless decay to the ground state. This mechanism is essential for the development of more effective and safer UV filters for sunscreen formulations, providing insights into the photostability and photoprotection mechanisms of sunscreen ingredients (Fang et al., 2018).

Spectroscopic and Quantum Chemical Investigations

The spectroscopic and quantum chemical properties of (3,4-dimethoxybenzylidene) propanedinitrile were thoroughly investigated in a study by U. Gupta et al. They conducted Fourier Transform Infrared (FTIR), Ultra-Violet Visible (UV-Vis) spectroscopy, and Thermogravimetric (TG) analysis, along with quantum chemical calculations. This research is significant for understanding the electronic and structural properties of similar compounds, which can be applied in designing materials with specific optical and thermal properties for use in various scientific and industrial applications (Gupta et al., 2015).

Antibacterial Activity of Related Compounds

Research on the antibacterial activity of thiophenes derived from similar structural frameworks, including 2-[Bis(methylthio)methylene]propanedinitrile, was conducted by W. M. Al-Adiwish et al. This study showcased the potential of such compounds in developing new antibacterial agents. The synthesized compounds demonstrated promising results against various bacterial strains, indicating the potential for the development of new pharmaceuticals based on the structural motifs of (3-Methylbenzylidene)propanedinitrile and its derivatives (Al-Adiwish et al., 2012).

Propiedades

IUPAC Name |

2-[(3-methylphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUIMBZTZJCXIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344552 |

Source

|

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbenzylidene)malononitrile | |

CAS RN |

15728-26-4 |

Source

|

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)